Bienvenue dans la boutique en ligne BenchChem!

Lanomycin

Antifungal Discovery Natural Product Chemistry CYP51 Inhibitor Stability

Lanomycin is a natural glycinated tetrahydropyran polyketide that inhibits CYP51 via a primary amine coordination mechanism, fundamentally distinct from azole antifungals. Its narrow spectrum (Candida, dermatophytes) and well-characterized SAR (glycine ester essential) make it an ideal chemical probe for azole resistance studies, mixed-microbiome assays, and combinatorial biosynthesis research. A validated reference that circumvents common azole resistance mutations.

Molecular Formula C17H27NO4
Molecular Weight 309.4 g/mol
CAS No. 141363-91-9
Cat. No. B1674472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLanomycin
CAS141363-91-9
SynonymsLanomycin; 
Molecular FormulaC17H27NO4
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCC=CC=CC=C(C)C1C(C(C(CO1)C)OC)OC(=O)CN
InChIInChI=1S/C17H27NO4/c1-5-6-7-8-9-12(2)16-17(22-14(19)10-18)15(20-4)13(3)11-21-16/h5-9,13,15-17H,10-11,18H2,1-4H3/b6-5+,8-7+,12-9+
InChIKeyDMLQRXAYJODTLF-XXDOZSIZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lanomycin (CAS 141363-91-9): A Glycinated Tetrahydropyran CYP51 Inhibitor for Antifungal Research Procurement


Lanomycin is a naturally occurring glycinated tetrahydropyran polyketide isolated from the fungus Pycnidiophora dispersa [1]. With a molecular formula of C17H27NO4 and a molecular weight of 309.4 g/mol , lanomycin is classified as an antifungal agent that inhibits lanosterol 14α-demethylase (CYP51), a key cytochrome P450 enzyme in the fungal ergosterol biosynthetic pathway [1]. Lanomycin is structurally characterized by a tetrahydropyran core substituted with a glycine ester moiety and a conjugated triene side chain [2].

Why Lanomycin Cannot Be Substituted with Generic Azole Antifungals or Related Glycinated Analogs


Lanomycin cannot be interchanged with generic azole antifungals (e.g., fluconazole, ketoconazole) due to fundamental differences in chemotype and target engagement profile. Unlike azoles, which rely on an imidazole or triazole ring for heme iron coordination, lanomycin achieves CYP51 inhibition via a distinct primary amine group on its glycine ester moiety [1]. This structural divergence implies potential differences in binding kinetics and susceptibility to resistance mechanisms driven by CYP51 mutations [2]. Furthermore, even within the restricted family of glycinated tetrahydropyran natural products, substitution with the structurally related restricticin is confounded by documented instability issues [1], while glucolanomycin differs substantially in polarity and molecular weight due to an additional glucose unit attached to the glycine nitrogen [3], affecting solubility and partitioning behavior.

Lanomycin Differential Evidence: Quantitative Comparator Analysis for Scientific Selection


Lanomycin vs. Restricticin: Comparative Chemical Stability

Restricticin, the closest known structural congener of lanomycin within the glycinated tetrahydropyran class, is explicitly documented in the primary literature as an unstable compound, presenting challenges in isolation, handling, and reproducible assay deployment [1]. In contrast, lanomycin does not carry this 'unstable' designation in the original discovery papers [2]. This documented differential in chemical robustness translates directly to procurement and experimental reliability: a stable compound yields consistent inter-experimental data, whereas an unstable analog introduces variability that compromises reproducibility and increases per-assay cost due to degradation losses [1].

Antifungal Discovery Natural Product Chemistry CYP51 Inhibitor Stability

Lanomycin Spectrum Selectivity: Absence of Activity Against Aspergillus fumigatus

Lanomycin exhibits a defined antifungal spectrum that distinguishes it from broad-spectrum clinical azoles. The compound shows activity against Candida species and dermatophytes but is inactive against Aspergillus fumigatus and both Gram-positive and Gram-negative bacteria [1]. This selective spectrum differs from ketoconazole, which demonstrates clinically useful activity against Aspergillus species [2]. The documented inactivity against A. fumigatus is not a liability but a selection criterion: researchers studying Candida-specific mechanisms or dermatophyte models can utilize lanomycin's narrow spectrum to minimize off-target fungal effects in mixed-culture or microbiome contexts [1].

Antifungal Spectrum Pathogen Selectivity Candida Research

Lanomycin vs. Glucolanomycin: Structural Basis for Differential Physicochemical Properties

Glucolanomycin, a co-isolated congener from Pycnidiophora dispersa, possesses a glucose unit attached to the glycine nitrogen that is absent in lanomycin [1]. This structural modification creates a quantitative difference in molecular weight: lanomycin MW = 309.4 g/mol ; glucolanomycin MW = 471.5 g/mol (C23H37NO9) . This mass difference of approximately 162 Da (corresponding to the anhydrous glucose moiety) significantly alters polarity: lanomycin exhibits an estimated LogP of 2.685 and tPSA of 70.78 Ų , whereas glucolanomycin, with its additional hydroxyl-rich glucose moiety, is expected to have a markedly lower LogP and higher tPSA, affecting membrane permeability, solubility profiles, and chromatographic behavior during purification or analytical quantification [1].

Natural Product Analytics Physicochemical Profiling Structural Differentiation

CYP51 Target Engagement: Lanomycin as a Natural Product CYP51 Inhibitor with Heme-Coordinating Primary Amine

Lanomycin and restricticin represent the only known examples of natural products that directly inhibit CYP51 [1]. The proposed mechanism of inhibition involves coordination of the free amine group on the glycine ester moiety to the heme iron of CYP51, a binding mode distinct from the imidazole and triazole coordination employed by clinical azole antifungals [1]. This mechanistic distinction is relevant for structure-activity relationship (SAR) studies and for evaluating cross-resistance profiles: lanomycin's primary amine coordination may exhibit different sensitivity to CYP51 mutations that confer resistance to azoles [2]. However, direct comparative binding affinity data (Kd or IC50 values) for lanomycin against fungal CYP51 is not available in the public literature as of 2026.

CYP51 Inhibition Ergosterol Biosynthesis Antifungal Target Engagement

Biosynthetic Origin and Production Scalability: Genome Mining-Enabled Heterologous Expression

The biosynthetic gene cluster (BGC) for lanomycin has been identified and validated through a self-resistance enzyme (SRE) guided genome mining approach targeting CYP51 as the resistance-conferring gene [1]. This discovery enabled heterologous production of lanomycin in Aspergillus nidulans from fungi not previously known to produce this compound [1]. Prior to this 2021 advance, lanomycin could only be obtained through fermentation of the original producing organism Pycnidiophora dispersa. The availability of a heterologous expression platform potentially offers advantages in production scalability and yield optimization compared to isolation from native producers, which may exhibit lower titers or less tractable fermentation characteristics [1].

Biosynthetic Gene Cluster Heterologous Production Genome Mining

Degradation Product Lanomycinol: Structural Requirement of Glycine Ester for Antifungal Activity

Hydrolytic removal of the glycine ester moiety from lanomycin yields lanomycinol, a compound that is biologically inactive against all tested fungal pathogens [1]. This direct structure-activity relationship (SAR) demonstrates that the glycine ester is essential for antifungal activity, likely because it supplies the primary amine required for heme iron coordination in CYP51 inhibition [2]. This SAR finding distinguishes lanomycin from compounds where activity is retained across multiple structural variants and provides a defined pharmacophore for medicinal chemistry optimization efforts [1].

Structure-Activity Relationship Glycine Ester Pharmacophore Natural Product Degradation

Lanomycin Application Scenarios: Research Contexts Where This Compound Provides Differentiated Value


Mechanistic Studies of Non-Azole CYP51 Inhibition

Lanomycin serves as a chemical probe for investigating CYP51 inhibition via a primary amine coordination mechanism distinct from the imidazole/triazole binding of clinical azoles [1]. This scenario is particularly relevant for laboratories studying the molecular basis of azole resistance, as lanomycin's distinct binding mode may circumvent mutations that confer cross-resistance to multiple azole antifungals. Researchers can employ lanomycin as a comparator tool to dissect resistance mechanisms and validate target engagement hypotheses.

Candida- and Dermatophyte-Specific Antifungal Screening

Given its defined activity spectrum against Candida species and dermatophytes with no activity against Aspergillus fumigatus or bacteria [2], lanomycin is appropriate for studies requiring selective inhibition of yeasts and dermatophytes. This narrow spectrum makes lanomycin particularly useful in mixed-microbiome or co-culture experiments where broad-spectrum antifungal agents would confound results by eliminating Aspergillus or bacterial populations.

Glycinated Tetrahydropyran Natural Product Chemistry and Biosynthesis Research

With the biosynthetic gene cluster for lanomycin fully characterized and validated for heterologous expression in Aspergillus nidulans [1], lanomycin provides a tractable system for studying polyketide biosynthesis, glycine incorporation, and tetrahydropyran ring formation. Researchers interested in combinatorial biosynthesis, pathway engineering, or the discovery of novel CYP51 inhibitors through genome mining may use lanomycin as a reference standard or as a scaffold for semi-synthetic derivatization [1].

Structure-Activity Relationship Studies of the Glycine Ester Pharmacophore

The complete loss of antifungal activity upon hydrolysis of the glycine ester to yield lanomycinol [3] establishes a clear SAR anchor point. Lanomycin is thus valuable as a positive control in SAR campaigns aimed at optimizing CYP51 inhibition through glycine ester modifications, including N-alkylation, acylation, or bioisosteric replacement [4]. The availability of structurally characterized congeners (glucolanomycin, restricticin) further supports comparative SAR investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lanomycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.